ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H20BrNO5S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.02456 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and other pharmacological implications based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H20BrNO5S
- Molecular Weight : 490.4 g/mol
- IUPAC Name : this compound
The structure features a benzothiophene core substituted with various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have demonstrated that derivatives of benzothiophene exhibit selective cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as inhibiting topoisomerase II activity and disrupting the cell cycle .
- Case Study : A study investigated a series of tetrahydrobenzo[b]thiophene derivatives, revealing significant antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating strong activity .
Antioxidant Activity
The antioxidant properties of the compound have also been evaluated:
- Total Antioxidant Capacity (TAC) : The compound was tested alongside ascorbic acid as a standard. The results showed that it possesses significant antioxidant activity comparable to ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases .
- Mechanism of Action : The presence of free amino and NH groups in the structure enhances its hydrogen donor capacity, which is crucial for antioxidant activity. This feature allows the compound to effectively scavenge free radicals and inhibit lipid peroxidation .
Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Cytotoxicity | MCF-7 | 4.67 | |
HepG2 | 194 | ||
Antioxidant Activity | Ascorbic Acid Comparison | Comparable |
Research Findings
- Synthesis and Evaluation : The compound was synthesized through multi-component reactions involving various precursors. Its biological evaluation included both in vitro and in vivo models to assess efficacy against cancer cells and oxidative stress .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the benzothiophene core can significantly influence biological activity. Substituents on the aromatic rings play a crucial role in enhancing or diminishing anticancer properties .
Properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5S/c1-3-28-22(27)18-14-6-4-11(2)8-17(14)30-20(18)24-19(25)15-10-12-9-13(23)5-7-16(12)29-21(15)26/h5,7,9-11H,3-4,6,8H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVVHQTTGXCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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